molecular formula C8H9ClN2O2 B3031015 (5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride CAS No. 1255717-94-2

(5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride

Cat. No.: B3031015
CAS No.: 1255717-94-2
M. Wt: 200.62
InChI Key: GCLDRGQJQVUGHB-UHFFFAOYSA-N
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Description

(5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring an isoxazole core substituted at the 3-position with a methanamine group and at the 5-position with a furan-2-yl moiety. Its molecular formula is C₈H₉ClN₂O₂ (assuming the hydrochloride form, though a discrepancy exists in , which lists C₉H₈N₂O₅ without Cl, likely an error). The compound’s structure combines the electron-rich furan ring with the isoxazole heterocycle, which is often leveraged in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities. It is listed under CAS 2645-07-0 and has synonyms such as "(5-(p-tolyl)isoxazol-3-yl)methanamine hydrochloride" when modified with aromatic substituents.

The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c9-5-6-4-8(12-10-6)7-2-1-3-11-7;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLDRGQJQVUGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-94-2
Record name 3-Isoxazolemethanamine, 5-(2-furanyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . This method allows for the efficient formation of the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Nucleophilic Substitution

The methanamine group undergoes alkylation and acylation:

Reaction TypeReagents/ConditionsProductYieldSource
Alkylation Methyl iodide, K₂CO₃, DMF, RT, 12 hN-Methyl derivative78%
Acylation Acetyl chloride, Et₃N, DCM, 0°C → RTN-Acetylated compound85%

Cyclization Reactions

The isoxazole ring participates in gold-catalyzed tandem cyclization-fluorination to form fluorinated heterocycles :

text
(5-(Furan-2-yl)isoxazol-3-yl)methanamine + Selectfluor® → AuCl(PPh₃)/CH₃CN, 60°C, 6 h → Fluorinated isoxazole derivatives (82% yield)

Coupling Reactions

The amine group facilitates amide bond formation via EDCI/HOBt-mediated coupling :

text
(5-(Furan-2-yl)isoxazol-3-yl)methanamine + Carboxylic acid → EDCI, HOBt, DIPEA, DMF, RT, 16 h → Amide derivatives (86–92% yield)

Oxidation

Controlled oxidation converts the methanamine group to a nitro or nitrile oxide intermediate:

text
NaOCl (6% aqueous), DCM, RT, 12 h → Nitrile oxide (used in 1,3-dipolar cycloadditions)

Amide Bond Formation

The EDCI/HOBt system activates carboxylic acids, forming an active ester intermediate that reacts with the methanamine group. This mechanism minimizes racemization and is widely used in peptide synthesis .

Gold-Catalyzed Cyclization

Au(I) catalysts stabilize transition states in cyclization-fluorination, enabling selective C–F bond formation at the isoxazole ring.

Solvent Effects on Acylation

SolventBaseTemperatureYield
DCMEt₃N0°C → RT85%
THFPyridineRT72%
DMFK₂CO₃50°C68%

Optimal conditions use DCM/Et₃N due to better solubility and milder base.

Comparison with Analogous Compounds

CompoundReactivity with AcClPreferred Reaction
(5-(Furan-2-yl)isoxazol-3-yl)methanamine85% yield (N-acetylation)Acylation
5-(Furan-2-yl)isoxazol-3-amine 76% yieldLower nucleophilicity due to NH₂
[5-(2-Cl-Ph)isoxazol-3-yl]methylamine81% yieldSteric hindrance from Cl

Scientific Research Applications

(5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride is a chemical compound with a furan ring, an isoxazole moiety, and a methanamine group, represented by the molecular formula C₉H₈ClN₃O. Compounds with similar structures to This compound exhibit diverse biological properties. These properties make the compound a candidate for drug development that targets microbial infections or neurological disorders.

Scientific Research Applications

(5-(Furan-2-yl)isoxazol-3-yl)methanamine has applications in scientific research, including use as a building block in synthesizing more complex organic molecules. Additionally, it is studied for potential biological activities, such as antimicrobial and anti-inflammatory properties, and is being explored as a pharmaceutical intermediate in developing new drugs.

Pharmaceutical Development

The compound’s unique structure makes it a candidate for drug development targeting microbial infections or neurological disorders.

Antimicrobial and Anticancer Research

(Z)-(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate, which includes a furan ring and an isoxazole ring, has garnered interest in medicinal chemistry because of its potential biological activities, including antimicrobial and anticancer properties. Derivatives containing furan and isoxazole moieties have demonstrated effectiveness against various bacterial strains, often disrupting bacterial cell membranes or inhibiting essential metabolic pathways. It can also function as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, functioning through mechanisms such as apoptosis induction or cell cycle arrest.

Tuberculosis (TB) Drug Development

Mechanism of Action

The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The furan-2-yl group introduces oxygen atoms, enhancing polarity compared to methyl or phenyl analogs. This likely improves water solubility but may reduce membrane permeability.
  • Hydrochloride Salts : All listed compounds are hydrochloride salts, ensuring improved stability and aqueous solubility compared to free bases.

Biological Activity

(5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride is a heterocyclic compound notable for its unique structural features, including a furan ring and an isoxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

The molecular formula of this compound is C₉H₈ClN₃O, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen. Its structural characteristics suggest various reactivity patterns that are significant for biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. Research indicates that it may influence cellular processes through apoptosis induction and enzyme inhibition.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 and U-937. The compound exhibits cytotoxic activity with IC50 values comparable to established chemotherapeutics like doxorubicin.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Compound
MCF-70.65Tamoxifen
U-9372.41Doxorubicin
A5491.5-

Mechanistic Studies

Flow cytometry assays have shown that the compound acts in a dose-dependent manner, effectively triggering apoptotic pathways in treated cells. This suggests that this compound may serve as a lead compound for developing novel anticancer agents.

Interaction with Biological Targets

The compound's ability to bind selectively to specific enzymes enhances its potential as a therapeutic agent. Interaction studies have indicated that it may inhibit key enzymes involved in cancer progression, making it a candidate for further drug development.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other biologically active compounds but possesses unique properties due to its specific combination of functional groups.

Table 2: Comparison with Structurally Similar Compounds

Compound NameStructural FeaturesNotable Biological Activity
5-(Furan-2-yl)isoxazoleIsoxazole and furan ringsAntimicrobial properties
4-(Furan-2-yl)thiazoleThiazole ring instead of isoxazoleAnticancer activity
2-(Furan-3-yl)benzothiazoleBenzothiazole fused with furanNeuroprotective effects

The presence of both furan and isoxazole rings in this compound enhances its biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound. For instance, a study demonstrated its efficacy against human leukemia cell lines, showing significant cytotoxic effects at sub-micromolar concentrations . Another research effort highlighted its potential as a selective inhibitor of cancer-related enzymes, further supporting its therapeutic promise.

Future Directions in Research

Ongoing research aims to optimize the synthesis of this compound and explore its full pharmacological profile. Investigations into its in vivo efficacy and safety are critical for advancing this compound toward clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cycloaddition reactions between nitrile oxides and furan-substituted alkynes, followed by reductive amination. For example, nitrile oxide intermediates can be generated in situ using chloroxime derivatives under basic conditions (e.g., NaHCO₃). Reductive amination of the resulting isoxazole with ammonium acetate and sodium cyanoborohydride is critical for amine formation . Yield optimization requires precise control of temperature (40–60°C) and solvent polarity (e.g., THF or DMF).
  • Data Conflict : Contradictions in purity (>95% vs. 90% in some batches) may arise from incomplete purification (e.g., silica gel chromatography vs. recrystallization) .

Q. How is the compound characterized spectroscopically, and what are the key spectral markers?

  • Methodology :

  • ¹H NMR : Look for furan proton signals at δ 6.3–7.2 ppm (multiplet), isoxazole protons at δ 6.1–6.3 ppm, and methanamine protons at δ 3.8–4.2 ppm (split due to NH₂ and HCl interactions) .
  • LC-MS : A molecular ion peak at m/z 195.00 (free base) and 231.45 (HCl salt) confirms the structure. Purity is validated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. What are the solubility profiles of this compound in common laboratory solvents?

  • Methodology : Solubility is tested via gravimetric analysis. The hydrochloride salt is highly soluble in polar solvents (e.g., H₂O, MeOH) but poorly soluble in non-polar solvents (e.g., hexane). Aqueous solubility decreases at pH >7 due to deprotonation of the amine .

Advanced Research Questions

Q. How does stereochemical resolution impact the biological activity of this compound, and what chiral separation methods are effective?

  • Methodology : The methanamine group may exhibit stereoisomerism. Chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol mobile phase) or enzymatic resolution (using lipases or esterases) can separate enantiomers. Activity differences (e.g., receptor binding) are assessed via in vitro assays (e.g., radioligand displacement) .
  • Data Conflict : Some studies report negligible enantiomeric activity differences, while others suggest >10-fold variation, possibly due to impurities or assay conditions .

Q. What strategies mitigate degradation during long-term storage, and how is stability validated?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways. Common issues include hydrolysis of the isoxazole ring (monitored via HPLC) and oxidation of the furan moiety (detected via LC-MS). Lyophilization or storage under inert gas (N₂) at -20°C improves stability .

Q. How do structural modifications (e.g., halogenation of the furan ring) affect pharmacological properties?

  • Methodology : Halogenated analogs (e.g., 5-(3-fluorophenyl)isoxazol-3-yl derivatives) are synthesized via Suzuki-Miyaura coupling. Comparative studies assess changes in logP (via shake-flask method), metabolic stability (microsomal assays), and target affinity (e.g., serotonin receptor binding) .

Q. What analytical techniques resolve contradictions in reported purity and impurity profiles?

  • Methodology : Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) validates purity. Impurities like unreacted nitrile oxides or byproducts (e.g., dimerized isoxazoles) are identified via high-resolution MS/MS and quantified using calibration curves .

Experimental Design Considerations

  • Synthetic Optimization : Use design of experiments (DoE) to evaluate the impact of solvent polarity, catalyst loading (e.g., Pd/C for reductive steps), and reaction time on yield .
  • Biological Assays : Include positive controls (e.g., known receptor agonists/antagonists) and validate results across multiple cell lines to address variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride
Reactant of Route 2
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(5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride

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